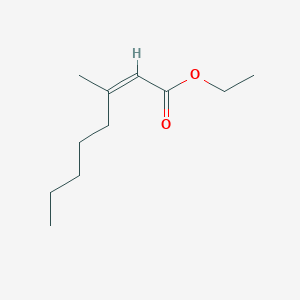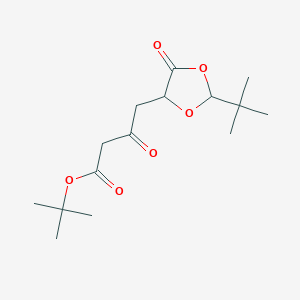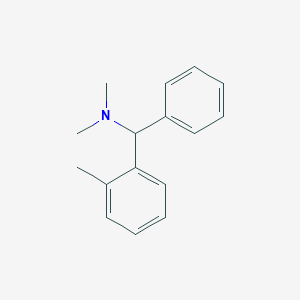
N-Cyclohexyl-6-(methanesulfonyl)pyridazin-3(2H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridazinamine, n-cyclohexyl-6-(methylsulfonyl)- is a chemical compound with a unique structure that includes a pyridazine ring substituted with a cyclohexyl group and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinamine, n-cyclohexyl-6-(methylsulfonyl)- typically involves the reaction of pyridazine derivatives with appropriate reagents to introduce the cyclohexyl and methylsulfonyl groups. One common method involves the use of cyclohexylamine and methylsulfonyl chloride under controlled conditions to achieve the desired substitution on the pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridazinamine, n-cyclohexyl-6-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
3-Pyridazinamine, n-cyclohexyl-6-(methylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 3-Pyridazinamine, n-cyclohexyl-6-(methylsulfonyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-cyclohexylpyridazin-3-amine: Similar in structure but lacks the methylsulfonyl group.
6-Methoxypyridazin-3-amine: Contains a methoxy group instead of the cyclohexyl and methylsulfonyl groups.
Uniqueness
3-Pyridazinamine, n-cyclohexyl-6-(methylsulfonyl)- is unique due to the presence of both the cyclohexyl and methylsulfonyl groups, which confer specific chemical properties and potential biological activities not found in similar compounds.
Propriétés
Numéro CAS |
92575-55-8 |
|---|---|
Formule moléculaire |
C11H17N3O2S |
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
N-cyclohexyl-6-methylsulfonylpyridazin-3-amine |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)11-8-7-10(13-14-11)12-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,12,13) |
Clé InChI |
CSLNYYKRMVMUSP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NN=C(C=C1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)



![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)








